Methyl 2-amino-5-hydroxy-3-methylbenzoate
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Overview
Description
Methyl 2-amino-5-hydroxy-3-methylbenzoate is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzoic acid and features both amino and hydroxy functional groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-hydroxy-3-methylbenzoate typically involves the esterification of 2-amino-5-hydroxy-3-methylbenzoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-hydroxy-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting hydroxy groups to halides.
Major Products Formed
Oxidation: Formation of methyl 2-amino-5-oxo-3-methylbenzoate.
Reduction: Formation of methyl 2-amino-5-hydroxy-3-methylbenzylamine.
Substitution: Formation of methyl 2-amino-5-chloro-3-methylbenzoate.
Scientific Research Applications
Methyl 2-amino-5-hydroxy-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-hydroxy-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-hydroxy-5-methylbenzoate
- Methyl 2-amino-3-methylbenzoate
- Methyl 5-amino-2-methylbenzoate
Uniqueness
Methyl 2-amino-5-hydroxy-3-methylbenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 2-amino-5-hydroxy-3-methylbenzoate |
InChI |
InChI=1S/C9H11NO3/c1-5-3-6(11)4-7(8(5)10)9(12)13-2/h3-4,11H,10H2,1-2H3 |
InChI Key |
XLTWLTKGRWZHJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)OC)O |
Origin of Product |
United States |
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